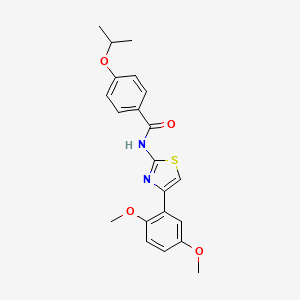

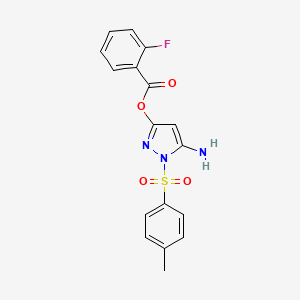

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

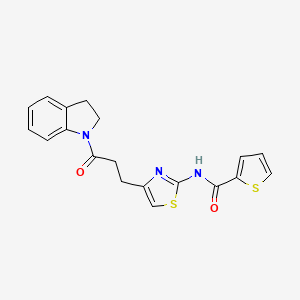

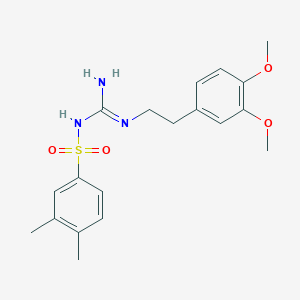

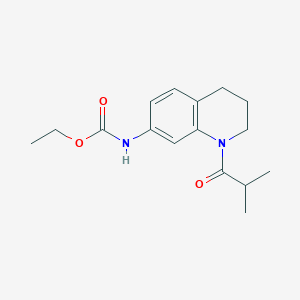

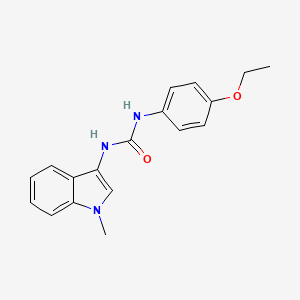

5-Amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate is a chemical compound with a complex structure. It belongs to the class of 5-amino-pyrazoles , which have proven to be versatile synthetic building blocks in organic and medicinal synthesis. These compounds play a crucial role in constructing diverse heterocyclic or fused heterocyclic scaffolds .

Synthesis Analysis

The synthesis of this compound involves intricate reactions. For instance, it can be prepared through a pseudo-three-component condensation reaction of 1,3-diphenyl 5-amino-pyrazole with isatines in water, catalyzed by p-toluenesulfonic acid . The yield is generally good .

Molecular Structure Analysis

- An extensive system of classical and ‘weak’ hydrogen bonds connects the residues, forming a layer structure .

Chemical Reactions Analysis

While specific reactions involving this compound are not explicitly mentioned, it likely participates in various synthetic transformations, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Physical and Chemical Properties

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

5-Amino-pyrazoles, such as 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate , are pivotal in the synthesis of diverse heterocyclic compounds. They serve as versatile synthetic building blocks for constructing a variety of heterocyclic or fused heterocyclic scaffolds . These scaffolds are crucial in the development of new pharmaceuticals, polymers, dyes, and functional materials due to their complex properties and biological activities .

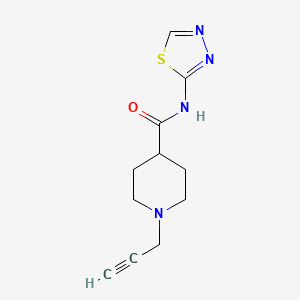

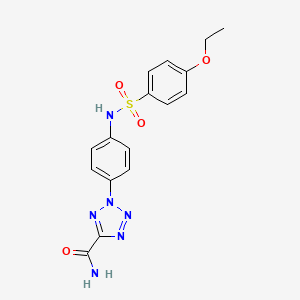

Medicinal Chemistry

In medicinal chemistry, 5-amino-pyrazoles are used to design and synthesize novel drugs. The presence of a nitrogen-containing heterocycle is a common feature in many small-molecule drugs. The structural significance of these compounds is evident in their prevalence in FDA-approved drugs, with nearly 60% of unique small-molecule drugs containing a nitrogen heterocycle .

Organic Synthesis

This compound is employed as a functional reagent in organic synthesis, enabling the creation of poly-substituted and fused heterocyclic compounds. It is involved in various synthetic methodologies, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Pharmaceutical Drug Design

The structural features of 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate make it a promising candidate for drug design. Its ability to form stable and biologically active scaffolds is essential in the engineering of new pharmaceuticals .

Development of Functional Materials

Due to its chemical properties, this compound is also explored in the development of functional materials. These materials have applications in various fields, including electronics, photonics, and environmental science .

Agrochemicals and Dyestuff

As an important raw material and intermediate, 5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate is used in the synthesis of agrochemicals and dyestuffs. Its solubility and reactivity make it suitable for creating compounds that are used in agriculture and textile industries .

Safety And Hazards

Eigenschaften

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O4S/c1-11-6-8-12(9-7-11)26(23,24)21-15(19)10-16(20-21)25-17(22)13-4-2-3-5-14(13)18/h2-10H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPZCZZBLSYHNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-tosyl-1H-pyrazol-3-yl 2-fluorobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906631.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2906636.png)

![4,6-Dimethyl-2-[[2-oxo-2-(1-piperidinyl)ethyl]thio]-3-pyridinecarbonitrile](/img/structure/B2906642.png)

![Ethyl 3-chloro-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2906644.png)